molecular formula C10H14FN3O5 B15293373 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Katalognummer: B15293373
Molekulargewicht: 275.23 g/mol
InChI-Schlüssel: DZRWQAXBEQEVBD-IBCQBUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a fluorinated nucleoside analog characterized by a pyrimidin-2-one base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring features a fluoromethyl group and a hydroxymethyl substituent at position 5, with distinct stereochemistry (2R,3R,4S,5R) critical for biological activity. This compound is structurally related to antimetabolites like cytarabine but distinguishes itself through the fluoromethyl group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel

C10H14FN3O5

Molekulargewicht

275.23 g/mol

IUPAC-Name

4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14FN3O5/c11-3-10(4-15)7(17)6(16)8(19-10)14-2-1-5(12)13-9(14)18/h1-2,6-8,15-17H,3-4H2,(H2,12,13,18)/t6-,7+,8-,10-/m1/s1

InChI-Schlüssel

DZRWQAXBEQEVBD-IBCQBUCCSA-N

Isomerische SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CF)O)O

Kanonische SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CF)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the protection and deprotection of hydroxyl groups.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.

    Coupling with Pyrimidine: The final step involves coupling the oxolane derivative with a pyrimidine base under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Fluorinated vs. RX-3117 incorporates a cyclopentene ring with a 2-fluoro substituent, which may alter conformational flexibility and DNA/RNA polymerase binding compared to oxolane-based analogs .

Halogenated Derivatives :

  • The 3-chloro-3-fluoro substitution in ’s compound introduces steric and electronic effects that could disrupt enzyme-substrate interactions, enhancing stability or altering metabolic pathways .
  • The 5-iodo group in ’s compound may serve as a radiolabel for imaging studies or a structural probe to investigate nucleotide interactions .

Prodrug Strategies :

  • Phosphate derivatives, such as the compound in (CAS 4988-54-9), demonstrate how esterification of the hydroxymethyl group can enhance solubility and facilitate intracellular activation via kinase-mediated phosphorylation .

Non-Nucleoside Comparisons: Eribulin, a marine-derived macrolide, diverges entirely from nucleoside analogs in mechanism, targeting microtubule dynamics rather than DNA synthesis .

Research Findings and Challenges
  • The target compound’s fluoromethyl group may mitigate this issue .
  • Metabolic Stability : Fluorination generally reduces susceptibility to oxidative metabolism, as seen in fluoropyrimidines like 5-fluorouracil, suggesting the target compound may exhibit prolonged half-life .

Biologische Aktivität

The compound 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H14FN3O4
  • Molecular Weight : 259.23 g/mol
  • IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
  • CAS Number : 66335-38-4

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides, which allows it to interfere with nucleic acid synthesis. The incorporation of fluorine enhances its stability and bioactivity against various viral and cancer cell lines.

Antiviral Activity

Research indicates that compounds with a similar structure exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been identified as potential inhibitors of viral replication. The fluorinated moiety is believed to enhance binding affinity to viral enzymes such as thymidylate kinase (TMPK), which is crucial for DNA synthesis in viruses.

Anticancer Activity

Studies have shown that fluorinated pyrimidines can exhibit cytostatic effects on cancer cells. For example, a series of novel pyrimidine derivatives demonstrated potent activity against breast carcinoma (MCF-7) and cervical carcinoma (HeLa) with IC50 values indicating effective inhibition of cell growth. The presence of the fluoromethyl group is hypothesized to be a contributing factor to this enhanced activity.

Case Studies

  • Antiviral Screening :
    • A study explored the antiviral efficacy of various pyrimidine derivatives against HIV and other viruses. The results indicated that compounds similar to 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one showed promise as antiviral agents due to their ability to inhibit viral replication in vitro .
  • Cytotoxicity Assessment :
    • In a cytotoxicity study involving several cancer cell lines, the compound exhibited significant inhibitory effects on MCF-7 and HeLa cells. The IC50 values were recorded at 8.38 µg/mL and 19.73 µg/mL respectively, suggesting a potential role in cancer therapeutics .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (µg/mL)Reference
4-amino-1-[...]-pyrimidin-2-oneAntiviral (HIV)Not specified
Fluorinated Pyrimidine ABreast Carcinoma (MCF-7)8.38
Fluorinated Pyrimidine BCervical Carcinoma (HeLa)19.73

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis involves multi-step regioselective fluorination and glycosylation. Key steps include protecting group strategies (e.g., acetyl or silyl groups) for hydroxyl moieties to prevent side reactions. Reaction optimization can be achieved via HPLC monitoring (C18 columns, acetonitrile/water gradients) to track intermediates . For fluoromethylation, anhydrous conditions and catalysts like BF₃·Et₂O improve regioselectivity. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS, ESI+) to confirm the molecular ion ([M+H]⁺). ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves stereochemistry at C2', C3', and C5' positions, with coupling constants (e.g., JF,H ~50 Hz) verifying fluoromethyl orientation . Purity >95% is validated via reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress conditions (e.g., oxidative: H₂O₂, thermal: 60°C). Store lyophilized powder at -20°C under argon to prevent hydrolysis of the fluoromethyl group .

Advanced Research Questions

Q. What computational strategies predict binding affinity to potential biological targets (e.g., kinases or polymerases)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., human DNA polymerase β or thymidine kinase). Prioritize hydrogen bonding with the 4-amino group and hydrophobic interactions with the fluoromethyl substituent. Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Methodological Answer: Discrepancies may arise from poor pharmacokinetics (e.g., rapid glucuronidation). Address this by:

  • Modulating logP via prodrug strategies (e.g., phosphonate ester derivatives) to enhance membrane permeability .
  • Conducting microsomal stability assays (human liver microsomes + NADPH) to identify metabolic hotspots .

Q. What mechanistic insights explain its selective cytotoxicity in cancer cell lines?

  • Methodological Answer: Profile cytotoxicity in panels (NCI-60) and correlate with target expression (qPCR/Western blot). The fluoromethyl group may act as a hydrogen-bond donor to disrupt enzyme active sites (e.g., ribonucleotide reductase). Confirm via CRISPR knockouts of suspected targets .

Q. How do stereochemical variations at the oxolan-2-yl moiety impact pharmacological activity?

  • Methodological Answer: Synthesize diastereomers (e.g., 2'S,3'R vs. 2'R,3'S) and compare IC50 values in enzyme inhibition assays. Use NOESY NMR to confirm spatial proximity between the 4-amino group and fluoromethyl substituent, critical for activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.